Methyl 2-phenyloxirane-2-carboxylate
Overview
Description
- Methyl 2-phenyloxirane-2-carboxylate is a chemical compound with the formula C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> .
- It is also known by other names such as α-Methylstyrene oxide and 2-Methyl-2-phenyloxirane .
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular formula is C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> .
- The compound has an oxirane (epoxide) ring with a phenyl group attached.
Chemical Reactions Analysis
- The compound can undergo reactions typical of epoxides, such as ring-opening reactions or nucleophilic attacks at the oxirane ring.
Physical And Chemical Properties Analysis
- Physical form : Colorless to pale yellow clear liquid with a fresh fruity aroma.
- Solubility : Practically insoluble to insoluble in water; soluble in ethanol.
- Boiling point : 252-254°C.
Scientific Research Applications
Hypoglycemic Activity
Methyl 2-phenyloxirane-2-carboxylate and its derivatives have been studied for their potential in affecting blood glucose levels. For instance, certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment. Substituents like Cl or CF3 on the phenyl ring and specific chain lengths contribute to their effectiveness, with compounds like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibiting notable activity (Eistetter & Wolf, 1982).
Catalytic Applications
Studies have shown that isomeric forms of Methyl 2-phenyloxirane-2-carboxylate can undergo selective ring-opening on oxide catalysts. This process, crucial in chemical synthesis, involves rearrangement on catalysts like ZnO and Al2O3, leading to products like 1-phenyl-2-propanone. The reaction pathways are influenced by factors like the acidic and basic characteristics of the oxides, affecting product distributions (Molnár, Bucsi, & Bartók, 1991).
Synthesis of Organic Compounds
The compound plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield (Mühlthau & Bach, 2005).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of Methyl 2-phenyloxirane-2-carboxylate are used in the synthesis of various drugs. For instance, a generalized synthesis method for 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors in treatments like non-insulin-dependent diabetes mellitus, has been developed (Scott & Golding, 2004).
Epoxidation Processes
The compound is also involved in epoxidation processes, where dioxirane derivatives are used to epoxidize alkenes, although not enantioselectively. Such processes are vital in organic synthesis, influencing the development of various chemical substances (Brown, Marples, Smith, & Walton, 1995).
Safety And Hazards
- Avoid ingestion, inhalation, and skin contact.
- Wear protective equipment when handling.
- Keep away from heat, sparks, and open flames.
Future Directions
- Research on the compound’s applications, potential uses, and further studies on its properties and reactivity.
Please note that the information provided here is based on available data, and further research may be needed for specific applications. If you have any additional questions or need further details, feel free to ask!
properties
IUPAC Name |
methyl 2-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVTPJYUNQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503746 | |
Record name | Methyl 2-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyloxirane-2-carboxylate | |
CAS RN |
98324-47-1 | |
Record name | Methyl 2-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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